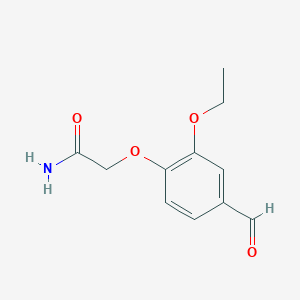

2-(2-Ethoxy-4-formylphenoxy)acetamide

Description

Contextual Significance of Aryloxyacetamide Scaffolds in Synthetic Organic Chemistry

The aryloxyacetamide scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds. nih.govnih.gov This framework, consisting of an aromatic ring linked to an acetamide (B32628) group through an ether oxygen, provides a versatile platform for the development of new therapeutic agents. nih.gov Researchers have extensively explored derivatives of this scaffold, demonstrating their potential in targeting various biological pathways. nih.govnih.gov

The significance of the aryloxyacetamide core lies in its ability to be readily synthesized and modified. The ether linkage can be formed through straightforward nucleophilic substitution reactions, while the amide bond offers a site for introducing diverse substituents, thereby allowing for the fine-tuning of physicochemical and pharmacological properties. rsc.org This synthetic accessibility has facilitated the creation of large libraries of aryloxyacetamide derivatives for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov

Investigations into aryloxyacetamide derivatives have revealed a broad spectrum of pharmacological activities, including but not limited to, neuroprotective, antimicrobial, and anti-inflammatory effects. nih.govresearchgate.net For instance, certain aryloxyacetamide derivatives have been synthesized and evaluated for their neuroprotective activities against glutamate-induced cell death, showing potential as lead compounds for the treatment of cerebral ischemic stroke. nih.govresearchgate.net

Overview of Research Trajectories Involving Formyl-Substituted Phenoxyacetamides

The introduction of a formyl (aldehyde) group onto the phenoxyacetamide scaffold, as seen in 2-(2-Ethoxy-4-formylphenoxy)acetamide, significantly broadens its synthetic utility. The aldehyde functionality is a highly reactive group that can participate in a variety of chemical transformations, making these compounds valuable intermediates in multi-step syntheses. arkat-usa.org

One major research trajectory for formyl-substituted phenoxyacetamides is their use in multicomponent reactions. These reactions, where three or more reactants combine in a single step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. arkat-usa.org For example, 2-(4-formylphenoxy)-N-(aryl)acetamides have been employed in three-component reactions with malononitrile (B47326) and active methylene (B1212753) compounds to synthesize novel fused 4H-pyran systems, which are themselves of interest for their potential biological activities. arkat-usa.org

Another significant area of research involves the derivatization of the formyl group to create a diverse range of functional groups. The aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into various nitrogen-containing heterocycles through condensation reactions with amines and other nucleophiles. ptfarm.pl This versatility allows for the construction of complex molecular architectures with tailored properties. For instance, formyl-substituted phenoxyacetamides serve as precursors for the synthesis of 2-oxindole derivatives, which have been evaluated for their cytotoxic and cancer chemopreventive activities. ptfarm.pl

Furthermore, the formyl group can direct further substitution on the aromatic ring, influencing the regioselectivity of subsequent electrophilic aromatic substitution reactions. This directing effect is a crucial consideration in the strategic design of synthetic routes to more elaborate molecules.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-15-10-5-8(6-13)3-4-9(10)16-7-11(12)14/h3-6H,2,7H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVAIFXRICURVNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804187 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 2 2 Ethoxy 4 Formylphenoxy Acetamide

Established Synthetic Pathways and Key Intermediates

The most common and established route for the synthesis of 2-(2-ethoxy-4-formylphenoxy)acetamide is a two-step process that involves the formation of an ether linkage followed by the creation of an amide bond. This pathway is a variation of the Williamson ether synthesis, a robust and widely used method in organic chemistry. wikipedia.org

Step 1: Formation of the Phenoxide Ion

The synthesis initiates with the deprotonation of the hydroxyl group of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) using a suitable base to form a phenoxide ion. This intermediate is highly nucleophilic and is crucial for the subsequent etherification step.

Step 2: Nucleophilic Substitution (Williamson Ether Synthesis)

The phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 2-chloroacetamide (B119443) and displacing the chloride ion in an SN2 reaction. This results in the formation of the desired ether linkage and the final product, this compound. wikipedia.org

The reaction is typically carried out in a polar aprotic solvent to facilitate the SN2 mechanism. The choice of base and solvent can significantly influence the reaction rate and yield. numberanalytics.com

Key Intermediates and Reagents:

| Compound Name | Role in Synthesis |

| 3-Ethoxy-4-hydroxybenzaldehyde | Starting material (phenol derivative) |

| 2-Chloroacetamide | Reagent (alkylating agent) |

| Sodium Hydride (NaH) or Potassium Carbonate (K2CO3) | Base (for deprotonation) |

| Dimethylformamide (DMF) or Acetonitrile | Solvent |

Novel Approaches and Optimized Synthetic Routes for Enhanced Yield and Selectivity

While the established Williamson ether synthesis is reliable, ongoing research focuses on developing more efficient, environmentally friendly, and higher-yielding synthetic routes. Novel approaches often incorporate advanced techniques to accelerate reaction times and improve selectivity.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of organic reactions. ajrconline.orgnih.gov The application of microwave irradiation can dramatically reduce reaction times for the synthesis of phenoxyacetamides from hours to minutes. This is due to the efficient and rapid heating of the reaction mixture, which often leads to higher yields and cleaner reaction profiles. researchgate.netnih.gov In the context of synthesizing this compound, microwave-assisted Williamson ether synthesis could offer a significant improvement over conventional heating methods. numberanalytics.com

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is another effective technique for optimizing the synthesis of ethers. wikipedia.orgcrdeepjournal.org This method is particularly useful when dealing with reactants that are soluble in different, immiscible phases (e.g., an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the nucleophile (phenoxide) into the organic phase, thereby accelerating the reaction. fzgxjckxxb.comresearchgate.netbiomedres.us The use of PTC can lead to higher yields, milder reaction conditions, and a reduction in the need for anhydrous solvents. numberanalytics.com

Solvent-Free Synthesis:

To align with the principles of green chemistry, solvent-free or solid-state synthesis presents an attractive alternative. researchgate.net The etherification of phenols can be efficiently carried out in the absence of a solvent, often with the aid of a solid base like potassium carbonate and microwave irradiation. This approach not only simplifies the work-up procedure but also minimizes environmental impact by eliminating volatile organic solvents.

Optimized Reaction Conditions:

| Methodology | Key Advantages | Potential Improvement for Target Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, cleaner products | Faster and more efficient formation of the ether linkage |

| Phase-Transfer Catalysis | Milder reaction conditions, enhanced reaction rates, use of biphasic systems | Improved yield and easier product isolation |

| Solvent-Free Synthesis | Environmentally friendly, simplified work-up | A greener synthetic route with reduced waste |

Stereoselective and Regioselective Synthesis Strategies

Stereoselectivity:

The target molecule, this compound, is achiral, meaning it does not have any stereocenters. Therefore, stereoselective synthesis is not a primary consideration for the preparation of this specific compound.

Regioselectivity:

Regioselectivity, however, is a pertinent consideration, particularly in the Williamson ether synthesis step. The starting material, 3-ethoxy-4-hydroxybenzaldehyde, has a single hydroxyl group, making the site of O-alkylation unambiguous.

However, in more complex phenol (B47542) derivatives with multiple hydroxyl groups or other potential nucleophilic sites, achieving high regioselectivity can be a challenge. The regioselectivity of the Williamson ether synthesis is influenced by several factors, including:

Acidity of the Hydroxyl Groups: The most acidic hydroxyl group will be preferentially deprotonated, leading to alkylation at that position. The electronic effects of the substituents on the aromatic ring play a crucial role in determining the acidity. researchgate.net

Steric Hindrance: Bulky substituents near a hydroxyl group can hinder the approach of the alkylating agent, favoring reaction at a less sterically crowded site.

Reaction Conditions: The choice of base, solvent, and temperature can influence the regiochemical outcome of the reaction. rsc.orgresearchgate.net For instance, the use of different solvents can alter the solvation of the phenoxide ion and thereby affect its reactivity at different positions.

While the synthesis of this compound from 3-ethoxy-4-hydroxybenzaldehyde is regiochemically straightforward, the principles of regioselective synthesis are critical when designing pathways for more complex analogues.

Chemical Transformations and Derivatization of 2 2 Ethoxy 4 Formylphenoxy Acetamide

Reactivity of the Formyl Moiety

The aldehyde (formyl) group is the most reactive site for chemical modification in 2-(2-ethoxy-4-formylphenoxy)acetamide. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and it can readily participate in reduction, oxidation, and olefination reactions.

Nucleophilic Addition Reactions: Synthesis of Imines, Oximes, and Hydrazones

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form new carbon-nitrogen double bonds. These reactions typically proceed via a nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule.

Imines (Schiff Bases): Reaction with primary amines yields imines. This transformation is foundational in the synthesis of various heterocyclic compounds and other complex organic molecules. The reaction is often catalyzed by a small amount of acid.

Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes. This reaction proceeds through a similar mechanism to imine formation.

Hydrazones: Condensation with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) affords the corresponding hydrazones. These derivatives are important intermediates, for instance, in the Wolff-Kishner reduction.

| Reactant | Product | General Reaction Conditions |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid catalysis, removal of water |

| Hydroxylamine (NH₂OH) | Oxime | Mildly acidic or basic conditions |

| Hydrazine (NH₂NH₂) | Hydrazone | Mildly acidic conditions |

Reduction Reactions to Alcohols and Hydrocarbons

The formyl group can be selectively reduced to either a primary alcohol or a methylene (B1212753) group, depending on the reducing agent and reaction conditions employed.

Reduction to Alcohols: The aldehyde can be easily reduced to the corresponding benzyl (B1604629) alcohol derivative, 2-(2-ethoxy-4-(hydroxymethyl)phenoxy)acetamide, using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reduction to Hydrocarbons: Complete reduction of the formyl group to a methyl group can be achieved through more vigorous methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (involving the formation of a hydrazone intermediate followed by heating with a strong base).

| Transformation | Reagents and Conditions | Product |

| Aldehyde to Alcohol | Sodium borohydride (NaBH₄) in methanol/ethanol or Lithium aluminum hydride (LiAlH₄) in THF/ether followed by aqueous workup | 2-(2-ethoxy-4-(hydroxymethyl)phenoxy)acetamide |

| Aldehyde to Hydrocarbon | Clemmensen: Zn(Hg), HClWolff-Kishner: H₂NNH₂, KOH, heat | 2-(2-ethoxy-4-methylphenoxy)acetamide |

Oxidation Reactions to Carboxylic Acids

The formyl group is readily oxidized to a carboxylic acid, yielding 2-(4-(carboxymethyl)-3-ethoxyphenoxy)acetic acid. This transformation can be accomplished using a variety of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃) in the Jones reagent, or milder oxidants like silver oxide (Ag₂O) in the Tollens' test.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

These reactions are powerful methods for converting the carbonyl group of an aldehyde into a carbon-carbon double bond (alkene).

Wittig Reaction: This reaction involves the treatment of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield an alkene and triphenylphosphine (B44618) oxide. The stereochemistry of the resulting alkene is dependent on the nature of the ylide used. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A popular modification of the Wittig reaction, the HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more nucleophilic than the corresponding Wittig reagent. This reaction often provides better yields and, notably, has a strong preference for the formation of the (E)-alkene (trans isomer). The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. wikipedia.orgnrochemistry.com

Reactions Involving the Acetamide (B32628) Functionality

The acetamide group is generally less reactive than the formyl moiety. However, it can undergo hydrolysis under certain conditions.

Hydrolysis: Under either acidic or basic conditions, the amide bond can be cleaved.

Acidic Hydrolysis: Heating with a strong acid (e.g., aqueous HCl or H₂SO₄) will yield the corresponding carboxylic acid (2-(2-ethoxy-4-formylphenoxy)acetic acid) and an ammonium (B1175870) salt.

Basic Hydrolysis: Treatment with a strong base (e.g., aqueous NaOH) upon heating will produce the carboxylate salt (sodium 2-(2-ethoxy-4-formylphenoxy)acetate) and ammonia (B1221849) gas. libretexts.org

2 2 Ethoxy 4 Formylphenoxy Acetamide As a Key Synthetic Intermediate in Complex Molecule Construction

Precursor in the Synthesis of Diverse Heterocyclic Systems

The formyl group of 2-(2-Ethoxy-4-formylphenoxy)acetamide is a key functional handle that can participate in a variety of cyclization and condensation reactions to form a wide range of heterocyclic systems. The reactivity of similar formylphenoxy acetamide (B32628) derivatives in multicomponent reactions (MCRs) highlights the potential of the title compound as a precursor to complex heterocyclic frameworks. MCRs are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants.

For instance, a study on the facile one-pot, three-component synthesis of novel fused 4H-pyrans utilized 2-(4-formylphenoxy)-N-(aryl)acetamides as key precursors. In this work, the formylphenoxy acetamide derivative was reacted with malononitrile (B47326) and an active methylene (B1212753) compound, such as dimedone or 4-hydroxycoumarin, in the presence of a basic catalyst. This reaction proceeds through a cascade of Knoevenagel condensation and Michael addition, followed by intramolecular cyclization to afford biologically relevant fused pyran systems. Given the structural similarity, it is highly probable that this compound could be employed in similar transformations to generate a variety of substituted pyran-based heterocycles.

The following table outlines the types of heterocyclic systems that have been synthesized from analogs of this compound:

| Precursor | Reagents | Heterocyclic System |

| 2-(4-Formylphenoxy)-N-(aryl)acetamide | Malononitrile, Dimedone | 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)-5,6,7,8-tetrahydro-4H-chromene |

| 2-(4-Formylphenoxy)-N-(aryl)acetamide | Malononitrile, 4-Hydroxycoumarin | 2-Amino-3-cyano-4-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene |

| 2-(4-Formylphenoxy)-N-(aryl)acetamide | Malononitrile, 3-Methyl-1H-pyrazol-5(4H)-one | 6-Amino-5-cyano-3-methyl-4-(4-(2-oxo-2-(phenylamino)ethoxy)phenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole |

Furthermore, the Hantzsch reaction, a classic MCR for the synthesis of dihydropyridines, has been successfully applied to 2-(4-formylphenoxy)-N-arylacetamides. The reaction of these aldehydes with a β-ketoester and a source of ammonia (B1221849) or an enamine leads to the formation of highly substituted dihydropyridine (B1217469) rings, which are important pharmacophores found in numerous bioactive molecules. This suggests that this compound could also serve as the aldehyde component in Hantzsch-type reactions, providing access to a library of novel dihydropyridine derivatives.

Role in the Development of Advanced Organic Scaffolds

An organic scaffold is a core molecular framework upon which various functional groups can be appended to create a library of compounds with diverse biological activities. The multifunctional nature of this compound makes it an attractive starting material for the development of advanced and complex organic scaffolds. The presence of the aldehyde, acetamide, and the aromatic ring allows for a stepwise and controlled introduction of molecular complexity.

The aldehyde functionality can be transformed into a variety of other groups, such as alcohols, carboxylic acids, or imines, which can then be used in subsequent reactions to build up the scaffold. The acetamide group provides a site for N-alkylation or N-acylation, allowing for the introduction of further diversity. The phenoxy ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of any new groups.

Research on related phenoxy acetamide derivatives has demonstrated their utility in constructing elaborate molecular scaffolds. For example, the synthesis of chalcones from 2-(4-formylphenoxy)-N-substituted-phenylacetamides has been reported. Chalcones are important intermediates in the synthesis of flavonoids and other biologically active compounds. The reaction of the formyl group with an acetophenone (B1666503) derivative in the presence of a base yields the corresponding chalcone, which can then be subjected to further cyclization reactions to generate various heterocyclic scaffolds.

The potential transformations of this compound for the development of advanced organic scaffolds are summarized in the table below:

| Functional Group | Potential Transformation | Resulting Scaffold Feature |

| Formyl | Knoevenagel Condensation | α,β-Unsaturated system for Michael additions |

| Formyl | Reductive Amination | Substituted amine for further functionalization |

| Formyl | Wittig Reaction | Alkene for metathesis or addition reactions |

| Acetamide | Hydrolysis to Amine | Primary amine for amide or imine formation |

| Phenoxy Ring | Electrophilic Aromatic Substitution | Introduction of additional functional groups |

Application in Total Synthesis Projects

While there are no specific examples in the available literature of this compound being used in the total synthesis of a complex natural product, its potential as a key intermediate can be inferred from the synthetic strategies employed for molecules containing similar structural motifs. The strategic placement of the ethoxy, formyl, and acetamide groups could be advantageous in a retrosynthetic analysis of a complex target.

For instance, the formyl group could be used to introduce a key carbon-carbon bond through a variety of established synthetic methods, such as an aldol (B89426) reaction, a Grignard reaction, or a Horner-Wadsworth-Emmons reaction. The acetamide and ethoxy groups can act as directing groups or be modified at a later stage of the synthesis.

The utility of functionalized aromatic aldehydes as building blocks in total synthesis is well-established. They often serve as the starting point for the construction of complex ring systems found in natural products. Although direct evidence is currently lacking, the unique substitution pattern of this compound makes it a promising candidate for future applications in the total synthesis of architecturally complex and biologically significant molecules. The development of novel synthetic routes that leverage the reactivity of this intermediate could open up new avenues for the efficient construction of valuable target molecules.

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Elucidation of Molecular Structure through High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 2-(2-Ethoxy-4-formylphenoxy)acetamide molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron density around the protons. The splitting of these signals (multiplicity) is governed by the number of neighboring protons, following the n+1 rule, and is characterized by the coupling constant (J) in Hertz (Hz).

Based on the structure, the following proton signals are anticipated: a singlet for the aldehyde proton, signals for the aromatic protons on the substituted benzene ring, a singlet for the methylene (B1212753) protons of the acetamide (B32628) group, a quartet and a triplet for the ethoxy group protons, and a broad singlet for the amide protons.

Interactive Data Table: Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet | - |

| Aromatic (Ar-H) | 6.9 - 7.8 | Multiplet | - |

| Methylene (-OCH₂C=O) | 4.6 - 4.8 | Singlet | - |

| Methylene (-OCH₂CH₃) | 4.0 - 4.2 | Quartet | ~7.0 |

| Amide (-NH₂) | 5.5 - 8.0 | Broad Singlet | - |

| Methyl (-CH₃) | 1.3 - 1.5 | Triplet | ~7.0 |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are generally observed over a much wider range (0-220 ppm) compared to ¹H NMR.

The spectrum of this compound is expected to show signals for the carbonyl carbons of the aldehyde and amide groups, the aromatic carbons, the methylene carbons of the ethoxy and acetamide moieties, and the methyl carbon of the ethoxy group. The PubChem database indicates the availability of a ¹³C NMR spectrum for this compound. nih.gov

Interactive Data Table: Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 185 - 195 |

| Amide Carbonyl (C=O) | 165 - 175 |

| Aromatic Carbons (C-O) | 150 - 160 |

| Aromatic Carbons | 110 - 140 |

| Methylene (-OCH₂C=O) | 65 - 75 |

| Methylene (-OCH₂CH₃) | 60 - 70 |

| Methyl (-CH₃) | 10 - 20 |

Mass Spectrometry (MS) Applications for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight of a compound and can provide valuable information about its structure through the analysis of fragmentation patterns.

For this compound, with a molecular formula of C₁₁H₁₃NO₄, the expected molecular weight is approximately 223.23 g/mol . spectrabase.com In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at an m/z value corresponding to this molecular weight.

GC-MS data available on PubChem for this compound shows a top peak at m/z 223, which corresponds to the molecular ion. nih.gov The presence of this peak confirms the molecular weight of the compound. The data also indicates other significant peaks at m/z 149. nih.gov This fragment likely results from the cleavage of the acetamide group.

Proposed Fragmentation Pathway:

The fragmentation of the molecular ion can occur at various bonds. A common fragmentation pathway for ethers involves cleavage of the C-O bond. For amides, cleavage of the bond adjacent to the carbonyl group is typical.

Interactive Data Table: Key Mass Spectrometry Data

| m/z Value | Proposed Fragment Ion | Significance |

| 223 | [C₁₁H₁₃NO₄]⁺ | Molecular Ion (M⁺) |

| 179 | [M - C₂H₄O]⁺ | Loss of the acetamide group |

| 149 | [M - C₂H₄NO₂]⁺ | Cleavage of the ether linkage and loss of the acetamide side chain |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, which is reported in wavenumbers (cm⁻¹).

The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aldehyde, ether, and aromatic functionalities. A vapor phase IR spectrum is noted to be available in the SpectraBase database. spectrabase.com

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| N-H (Amide) | 3100 - 3500 | Stretching (often two bands for primary amide) |

| C-H (Aromatic) | 3000 - 3100 | Stretching |

| C-H (Aliphatic) | 2850 - 3000 | Stretching |

| C=O (Aldehyde) | 1690 - 1740 | Stretching |

| C=O (Amide) | 1630 - 1690 | Stretching (Amide I band) |

| C=C (Aromatic) | 1450 - 1600 | Stretching |

| C-O (Ether) | 1000 - 1300 | Stretching |

| N-H (Amide) | 1550 - 1650 | Bending (Amide II band) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λ_max) is characteristic of the chromophores present in the molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* and n → π* transitions of the aromatic ring and the carbonyl groups of the aldehyde and amide functionalities. The presence of the conjugated system (aromatic ring and formyl group) is likely to result in absorption in the UV region.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| Electronic Transition | Chromophore | Predicted λ_max (nm) |

| π → π | Aromatic Ring, C=O | 250 - 300 |

| n → π | C=O (Aldehyde, Amide) | 300 - 350 |

X-ray Crystallography for Solid-State Structural Determination

Currently, there is no publicly available experimental X-ray crystal structure data for this compound. A crystallographic study would provide invaluable insights into its solid-state conformation, including the planarity of the aromatic ring, the orientation of the ethoxy and acetamide substituents, and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The amide group, with its N-H and C=O moieties, is a prime candidate for forming hydrogen bonds, which would significantly influence the crystal lattice. Such an analysis would be a crucial step in understanding the structure-property relationships of this compound.

Theoretical and Computational Chemistry Studies on 2 2 Ethoxy 4 Formylphenoxy Acetamide

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Electrostatic Potential Surfaces

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule. For 2-(2-Ethoxy-4-formylphenoxy)acetamide, these calculations would reveal the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding its stability and reactivity.

Electronic Structure and Molecular Orbitals: The electronic structure can be elucidated by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For a related compound, 2-(2-formylphenoxy)acetamide, DFT calculations have been used to determine these frontier molecular orbitals. Similar calculations for this compound would likely show the HOMO localized on the electron-rich phenoxy ring, particularly the ethoxy group, while the LUMO would be expected to be centered on the electron-withdrawing formyl and acetamide (B32628) groups.

Molecular Electrostatic Potential (MEP) Surface: The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the molecule's surface using a color spectrum. For this compound, the MEP surface would likely indicate negative potential (red and yellow regions) around the oxygen atoms of the formyl, ethoxy, and acetamide groups, making them susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms of the amide group, indicating sites for nucleophilic attack. A study on 2-(2-formylphenoxy)acetamide confirmed such distributions, where the negative potential was concentrated around the carbonyl oxygen and the positive potential near the amide protons researchgate.net.

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Value/Region | Significance |

|---|---|---|

| HOMO Energy | High (less negative) | Electron-donating ability, site for electrophilic attack |

| LUMO Energy | Low (more negative) | Electron-accepting ability, site for nucleophilic attack |

| HOMO-LUMO Gap | Moderate to small | Chemical reactivity and stability |

| Negative Electrostatic Potential | Carbonyl and Ether Oxygen atoms | Sites for electrophilic attack |

| Positive Electrostatic Potential | Amide Hydrogen atoms | Sites for nucleophilic attack |

Density Functional Theory (DFT) Applications for Reactivity Prediction and Mechanistic Insights

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. DFT calculations can provide valuable insights into the reaction mechanisms and predict various chemical reactivity descriptors.

Reactivity Descriptors: Global reactivity descriptors such as chemical potential (μ), hardness (η), softness (S), and electrophilicity index (ω) can be calculated using the energies of the HOMO and LUMO. These descriptors help in quantifying the reactivity of the molecule. For instance, a higher chemical potential indicates a better electron donor, while a higher electrophilicity index suggests a good electron acceptor. DFT studies on various acetamide derivatives have successfully employed these descriptors to understand their reactivity profiles nih.govresearchgate.net.

Mechanistic Insights: DFT can be used to model reaction pathways and determine the transition state structures and activation energies. For this compound, this could be applied to study reactions such as hydrolysis of the amide, oxidation of the aldehyde, or electrophilic substitution on the aromatic ring. By mapping the potential energy surface, the most favorable reaction mechanism can be identified.

Table 2: DFT-Derived Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance for this compound |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Tendency to donate or accept electrons. |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Softness (S) | 1 / (2η) | Measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Conformational Analysis: this compound possesses several rotatable bonds, leading to a range of possible conformations. MD simulations can explore the conformational landscape of the molecule to identify the most stable (lowest energy) conformers. This is crucial as the biological activity and physical properties of a molecule are often dependent on its three-dimensional structure. Studies on other phenoxyacetamide derivatives have utilized MD simulations to understand their stable binding conformations within protein active sites nih.govnih.gov.

Solvation Effects: MD simulations can also be used to study the behavior of this compound in different solvents. By simulating the molecule in an explicit solvent environment (e.g., water), one can analyze the solvation shell and the specific interactions (like hydrogen bonds) between the solute and solvent molecules. This is important for understanding its solubility and behavior in biological systems.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, particularly DFT, are highly effective in predicting various spectroscopic properties of molecules, which can aid in the interpretation of experimental spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental Infrared (IR) and Raman spectra to assign the vibrational modes to specific functional groups. For this compound, characteristic vibrational modes would include the C=O stretching of the aldehyde and amide, N-H stretching of the amide, and various vibrations of the aromatic ring. A study on 2-(2-formylphenoxy)acetamide demonstrated good agreement between theoretical and experimental vibrational spectra researchgate.net.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. These theoretical chemical shifts can be correlated with experimental data to aid in the structural elucidation of the molecule and its derivatives.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. This method calculates the excitation energies and oscillator strengths of electronic transitions, providing theoretical absorption maxima (λmax) that can be compared with experimental UV-Vis spectra to understand the electronic transitions occurring within the molecule.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| IR Spectroscopy | ~3300-3400 cm-1 (N-H stretch), ~1680-1700 cm-1 (C=O aldehyde stretch), ~1650-1670 cm-1 (C=O amide stretch) |

| 1H NMR Spectroscopy | ~9.8 ppm (aldehyde H), ~7.5-8.0 ppm (amide H), ~7.0-7.5 ppm (aromatic H), ~4.1 ppm (ethoxy CH2), ~4.6 ppm (phenoxy-CH2) |

| 13C NMR Spectroscopy | ~190 ppm (aldehyde C=O), ~170 ppm (amide C=O), ~110-160 ppm (aromatic C), ~64 ppm (ethoxy CH2), ~68 ppm (phenoxy-CH2) |

| UV-Vis Spectroscopy | Multiple absorption bands in the UV region corresponding to π→π* and n→π* transitions of the aromatic ring and carbonyl groups. |

Intellectual Property and Patent Landscape Surrounding 2 2 Ethoxy 4 Formylphenoxy Acetamide

Analysis of Synthetic Process Patents and Production Methodologies

The patent literature details several synthetic routes for the production of 2-(2-ethoxy-4-formylphenoxy)acetamide, a key intermediate in the synthesis of various pharmaceutically active compounds. A prevalent method involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an acetamide (B32628) derivative. For instance, Chinese patent CN104387533A describes the synthesis starting from 4-hydroxy-3-ethoxybenzaldehyde, which is reacted with 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate and a phase transfer catalyst. This method is noted for its mild reaction conditions and high yield.

Another patented approach begins with different starting materials. For example, the synthesis can proceed from 2-ethoxy-4-hydroxybenzaldehyde, which is then alkylated with 2-chloroacetamide. Variations in the choice of solvent, base, and reaction temperature are often claimed in these patents to optimize the yield and purity of the final product. These process patents are crucial for protecting the commercial-scale production of this valuable intermediate.

| Patent ID | Starting Materials | Key Reagents | Solvent(s) | Reported Yield |

| CN104387533A | 4-hydroxy-3-ethoxybenzaldehyde, 2-chloroacetamide | Potassium carbonate, Phase transfer catalyst | Not specified | High |

| CN102875515A | 3-ethoxyphenol, Hexamethylenetetramine, Chloroacetamide | Trifluoroacetic acid, Potassium carbonate | Acetonitrile, DMF | Not specified |

Patenting of Novel Chemical Derivatives and Their Utility as Synthetic Building Blocks

The molecular structure of this compound, featuring a reactive aldehyde group and an acetamide moiety, makes it a versatile scaffold for generating novel chemical derivatives. The patent landscape reflects significant interest in modifying this core structure to create new chemical entities with potential therapeutic applications or utility as advanced synthetic building blocks.

Patents have been filed for derivatives where the formyl group is converted into other functional groups such as oximes, hydrazones, or various heterocyclic rings. These modifications can significantly alter the molecule's chemical properties and biological activity. For example, the aldehyde can be reductively aminated to introduce a variety of amine substituents, leading to a library of new compounds. These derivatives are often claimed for their potential as inhibitors of specific enzymes or as modulators of biological pathways. The utility of these novel compounds as building blocks lies in their pre-installed complex functionality, which can streamline the synthesis of more elaborate target molecules.

| Patent Focus | Site of Modification | Resulting Derivative Class | Potential Application |

| Novel Compound Synthesis | Formyl Group | Oximes, Hydrazones | Enzyme Inhibitors |

| Library Generation | Formyl Group | Substituted Amines (via reductive amination) | Scaffolds for Drug Discovery |

| Advanced Intermediates | Acetamide Nitrogen | N-substituted derivatives | Building blocks for complex heterocycles |

Strategic Contributions to Pharmaceutical Intermediate Development within Patent Literature

The strategic importance of this compound as a pharmaceutical intermediate is extensively documented in patent literature. It is a crucial building block in the synthesis of several targeted therapies, particularly in the field of oncology. A notable example is its use in the synthesis of Anlotinib, a multi-target tyrosine kinase inhibitor. Chinese patent CN102875515A explicitly discloses the use of this compound as an intermediate for Anlotinib.

The patenting of this intermediate and its synthetic routes is a key strategy for pharmaceutical companies to protect their intellectual property. By securing patents on essential starting materials and key intermediates, companies can create a robust patent estate around a final drug product. This strategy can extend the effective patent life of a drug and create significant barriers for generic competitors, even after the primary patent on the active pharmaceutical ingredient has expired. The patent literature, therefore, highlights this compound not just as a chemical entity but as a strategic asset in the pharmaceutical industry.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(2-Ethoxy-4-formylphenoxy)acetamide with high purity?

The synthesis typically involves sequential functionalization of a phenolic precursor. Key steps include:

- Etherification : Reacting 2-ethoxy-4-formylphenol with chloroacetamide under alkaline conditions (e.g., K₂CO₃ in DMF) to form the phenoxyacetamide backbone .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity, validated by HPLC .

- Critical Parameters : Maintain pH 8–9 during etherification to avoid hydrolysis of the formyl group. Use anhydrous solvents to prevent side reactions .

Basic: Which spectroscopic techniques are essential for structural confirmation?

- NMR : and NMR to identify ethoxy (δ 1.3–1.5 ppm, triplet), formyl (δ 9.8–10.0 ppm, singlet), and acetamide (δ 2.1–2.3 ppm, singlet) groups .

- IR : Confirm carbonyl stretches (C=O at ~1680 cm) and amide N–H (~3300 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] at m/z 223.23 .

Advanced: How can researchers resolve contradictions in 1H^1H1H NMR data for intermediates?

Discrepancies in splitting patterns or chemical shifts often arise from:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Dynamic Exchange : Use variable-temperature NMR to detect rotameric equilibria in the acetamide moiety .

- X-ray Crystallography : Resolve ambiguities by obtaining a single-crystal structure (e.g., using SHELXL for refinement) .

Advanced: What strategies optimize the formyl group’s stability during synthesis?

- Protection-Deprotection : Temporarily protect the formyl group as a dioxolane acetal (using ethylene glycol/H) during harsh reactions .

- Low-Temperature Reactions : Conduct formylation steps at 0–5°C to minimize oxidation or aldol condensation .

- Inert Atmosphere : Use N₂ or Ar to prevent aerial oxidation of the aldehyde .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

- Anticancer Activity : MTT assay against HeLa or MCF-7 cells (IC₅₀ determination) .

- Enzyme Inhibition : Fluorescence-based assays for COX-2 or tyrosinase inhibition (IC₅₀ < 50 µM in related acetamides) .

- Antimicrobial Screening : Disc diffusion against S. aureus and E. coli (zone of inhibition ≥15 mm at 100 µg/mL) .

Advanced: How can computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Key residues: Arg120, Tyr355 .

- MD Simulations : GROMACS for 100 ns trajectories to assess stability of the acetamide-target complex .

- QSAR Modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity using Hammett constants .

Advanced: What analytical challenges arise in quantifying degradation products?

- HPLC Method Development : Use a C18 column (5 µm, 250 mm) with gradient elution (acetonitrile/0.1% TFA) to separate hydrolyzed byproducts (e.g., free formic acid) .

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/alkaline conditions to identify major degradation pathways .

Basic: What storage conditions ensure long-term stability?

- Temperature : Store at –20°C in amber vials to prevent photodegradation .

- Humidity Control : Use desiccants (silica gel) to avoid hygroscopic degradation of the acetamide group .

- Stability Data : Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation .

Advanced: How can toxicity be assessed in preclinical models?

- In Vitro : HepG2 cell viability assay (LD₅₀ > 100 µM) and Ames test for mutagenicity .

- In Vivo : Acute toxicity in BALB/c mice (oral LD₅₀ > 2000 mg/kg) and histopathological analysis of liver/kidney .

Advanced: What strategies improve solubility for pharmacological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.